molecular formula C20H19N5O2 B13702027 N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide

N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide

Cat. No.: B13702027
M. Wt: 361.4 g/mol
InChI Key: XVWGZUNZVCHUSZ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide is a complex organic compound that features a furan ring, a pyridylmethyl group, and an azaindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide typically involves multiple steps, including the formation of the furan ring, the azaindole moiety, and the coupling of these components. One common method involves the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings . The reaction conditions often include the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the reactions are carried out in a microwave reactor to optimize reaction time and yield .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of microwave-assisted synthesis could also be adapted for industrial-scale production to enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and purity of the products.

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, reduced amines, and substituted azaindole derivatives. These products can be further utilized in various applications, including pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s azaindole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N,N-Dimethyl-5-[6-[(4-pyridylmethyl)amino]-7-azaindole-4-yl]furan-2-carboxamide is unique due to its combination of a furan ring, azaindole moiety, and pyridylmethyl group. This unique structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N,N-dimethyl-5-[6-(pyridin-4-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]furan-2-carboxamide

InChI

InChI=1S/C20H19N5O2/c1-25(2)20(26)17-4-3-16(27-17)15-11-18(24-19-14(15)7-10-22-19)23-12-13-5-8-21-9-6-13/h3-11H,12H2,1-2H3,(H2,22,23,24)

InChI Key

XVWGZUNZVCHUSZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC=C(O1)C2=CC(=NC3=C2C=CN3)NCC4=CC=NC=C4

Origin of Product

United States

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